trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Overview
Description
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with a 4-methyl-1H-pyrazol-1-yl group and a hydroxyl group in a trans configuration
Preparation Methods
The synthesis of trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-1H-pyrazole and cyclobutanone.
Reaction Conditions: The key step involves the nucleophilic addition of 4-methyl-1H-pyrazole to cyclobutanone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: can be compared with similar compounds such as:
trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and biological activity.
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol: Contains a cyclopentane ring instead of a cyclobutane ring, which can influence its chemical properties and applications.
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-one:
This compound .
Properties
IUPAC Name |
(1R,2R)-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGXAJENLKSEZ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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